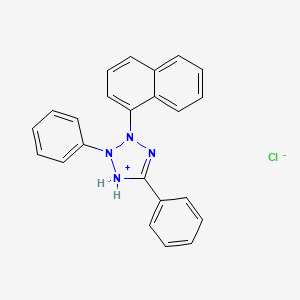
3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride is a complex organic compound that features a tetrazole ring substituted with naphthalenyl and diphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-naphthylamine with diphenylacetonitrile in the presence of a suitable catalyst, followed by the addition of sodium azide to form the tetrazole ring. The final step involves the quaternization of the tetrazole nitrogen with a chlorinating agent to yield the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions, such as temperature and pressure, to achieve efficient production.
化学反应分析
Types of Reactions
3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyl ketones, while reduction can produce naphthalenyl amines.
科学研究应用
3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
作用机制
The mechanism by which 3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. The naphthalenyl and diphenyl groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-Chloronaphthalene: Shares the naphthalenyl group but lacks the tetrazole ring.
Diphenyltetrazole: Contains the tetrazole ring and diphenyl groups but lacks the naphthalenyl group.
Uniqueness
3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride is unique due to the combination of its structural components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C23H19ClN4 |
|---|---|
分子量 |
386.9 g/mol |
IUPAC 名称 |
3-naphthalen-1-yl-2,5-diphenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C23H18N4.ClH/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22;/h1-17H,(H,24,25);1H |
InChI 键 |
ULYCKMQDAOPFJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


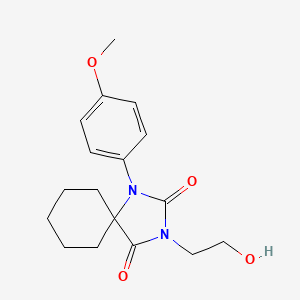
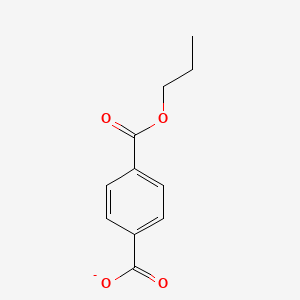
![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
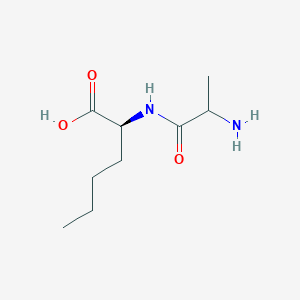
![(R)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14761661.png)
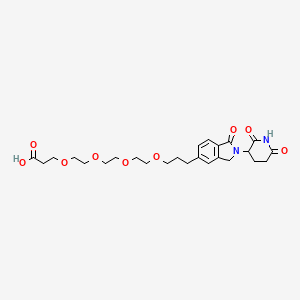
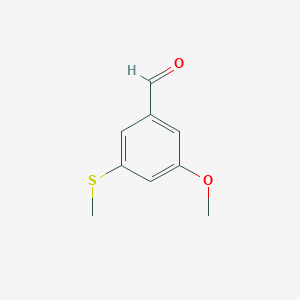
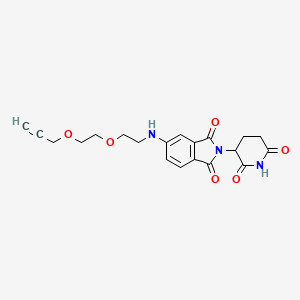
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14761681.png)
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-[[(3S)-3-hydroxyundecanoyl]amino]-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B14761683.png)
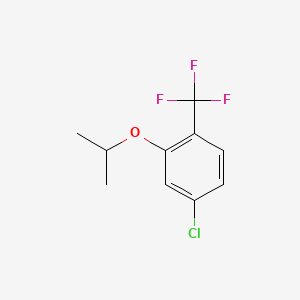
![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)
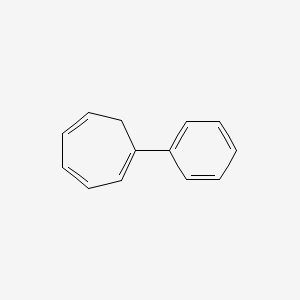
azanide](/img/structure/B14761741.png)
